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molecular formula C9H6BrF3O B1267407 4-(Trifluoromethyl)phenacyl bromide CAS No. 383-53-9

4-(Trifluoromethyl)phenacyl bromide

Cat. No. B1267407
M. Wt: 267.04 g/mol
InChI Key: HEMROKPXTCOASZ-UHFFFAOYSA-N
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Patent
US06699995B1

Procedure details

A mixture of 2-bromo-4′-trifluoromethylacetophenone (40.0 g), sodium formate (40.0 g) and methanol (200 mL) was heated under reflux and stirred for 6 h. The reaction mixture was concentrated and poured into water (500 mL). The precipitated solid was collected by filtration, washed with water and air-dried to give the title compound as crystals (24.5 g, 80%). melting point: 112-114° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=[O:4].C([O-])=[O:16].[Na+]>CO>[OH:16][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into water (500 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC(=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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